Ziagen

描述

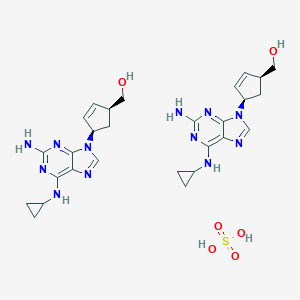

阿巴卡韦硫酸盐是一种合成的碳环核苷类似物,主要用作抗病毒药物。它通常与其他抗逆转录病毒药物联用,用于治疗人类免疫缺陷病毒 (HIV) 感染。阿巴卡韦硫酸盐以其抑制逆转录酶的能力而闻名,逆转录酶对于 HIV 的复制至关重要 .

准备方法

阿巴卡韦硫酸盐的合成涉及几个关键步骤。一种常见的制备方法从合适的二卤代氨基嘧啶化合物开始,该化合物与氨基醇反应形成中间体化合物。然后使该中间体环化以生成关键的中间体化合物,随后用环丙胺置换氯原子,生成游离碱形式的阿巴卡韦 。然后将游离碱转化为其硫酸盐形式。工业生产方法通常涉及使用保护基和特定的反应条件,以确保高产率和纯度 .

化学反应分析

阿巴卡韦硫酸盐会发生各种化学反应,包括:

氧化: 在特定条件下,阿巴卡韦硫酸盐会被氧化,导致形成降解产物。

水解: 该化合物易于水解,尤其是在酸性条件下,导致分子分解。

这些反应中常用的试剂包括环丙胺、二卤代氨基嘧啶和各种保护基。由这些反应形成的主要产物是最终导致阿巴卡韦硫酸盐形成的中间体 .

科学研究应用

Treatment of HIV-1 Infection

Ziagen is indicated for the treatment of HIV-1 infection in adults and children. Clinical trials have demonstrated its efficacy when used in combination with other antiretroviral medications, such as lamivudine and zidovudine. The following table summarizes key clinical trial findings regarding the efficacy of this compound:

| Study | Population | Treatment Regimen | Efficacy Results |

|---|---|---|---|

| CNA3005 | 649 subjects | This compound + Lamivudine + Efavirenz | 82% achieved viral suppression at 48 weeks |

| CNA3006 | 262 subjects | This compound + Lamivudine + Zidovudine | 78% achieved viral suppression at 48 weeks |

These studies highlight this compound's effectiveness in achieving sustained viral suppression when used as part of a combination therapy regimen.

Pediatric Use

This compound has also been studied for its safety and efficacy in pediatric populations. A notable case study presented at a Pediatric Drug Forum evaluated the pharmacokinetics and safety profile of abacavir in children. The findings indicated that abacavir is well-tolerated in pediatric patients, with similar efficacy observed compared to adult populations .

Pharmacokinetics and Bioequivalence Studies

Pharmacokinetic studies have shown that abacavir is rapidly absorbed, with peak plasma concentrations occurring within 1 to 2 hours post-administration. A bioequivalence study comparing generic formulations of abacavir with this compound demonstrated that both formulations achieved comparable pharmacokinetic profiles, supporting the interchangeability of these products .

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is associated with hypersensitivity reactions in some patients. Clinical trials reported that approximately 9% of participants experienced suspected hypersensitivity reactions, necessitating careful monitoring during treatment initiation . The following table outlines common adverse effects observed during clinical trials:

| Adverse Effect | Incidence (%) |

|---|---|

| Hypersensitivity Reactions | 9% |

| Elevated ALT | 6% |

| Elevated AST | 6% |

| Hypertriglyceridemia | 6% |

作用机制

阿巴卡韦硫酸盐通过抑制逆转录酶发挥作用,逆转录酶是 HIV 复制所必需的。进入体内后,阿巴卡韦硫酸盐转化为其活性形式碳环鸟嘌呤三磷酸。该活性形式模拟酶的天然底物脱氧鸟苷三磷酸,并被掺入病毒 DNA 中。这种掺入导致 DNA 链终止,阻止病毒复制 .

相似化合物的比较

阿巴卡韦硫酸盐属于核苷类逆转录酶抑制剂 (NRTI) 药物类别。类似的化合物包括:

齐多vudine: 另一种用于治疗 HIV 的 NRTI。

拉米夫定: 通常与阿巴卡韦联用以增强疗效。

恩曲他滨: 一种具有略微不同的化学结构但作用机制相似的化合物

阿巴卡韦硫酸盐因其特殊的化学结构而独一无二,使其能够有效地抑制逆转录酶。它能够与其他抗逆转录病毒药物联用,使其成为 HIV 治疗中宝贵的组成部分 .

生物活性

Ziagen, the brand name for abacavir sulfate , is a synthetic carbocyclic nucleoside analogue primarily used in the treatment of HIV. Its biological activity is characterized by its mechanism of action, pharmacokinetics, safety profile, and clinical efficacy. This article synthesizes diverse research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

Abacavir exerts its antiviral effects by inhibiting the HIV reverse transcriptase enzyme. Upon entering the cell, abacavir is converted into its active metabolite, carbovir triphosphate. This metabolite competes with deoxyguanosine-5′-triphosphate (dGTP) for incorporation into viral DNA. The lack of a 3′-OH group in carbovir triphosphate prevents further elongation of the DNA strand, effectively terminating viral replication .

Pharmacokinetics

The pharmacokinetic properties of abacavir have been extensively studied:

- Absorption : Abacavir is rapidly absorbed following oral administration, with a geometric mean absolute bioavailability of approximately 83% .

- Distribution : The volume of distribution is around 0.9 L/kg, indicating extensive tissue distribution.

- Metabolism : It is primarily metabolized in the liver via glucuronidation and does not significantly inhibit cytochrome P450 enzymes, suggesting minimal drug interactions .

- Elimination : The elimination half-life ranges from 1.5 to 2 hours in healthy individuals, with renal excretion accounting for a minor route of elimination .

| Parameter | Value |

|---|---|

| Absolute Bioavailability | 83% |

| Volume of Distribution | 0.9 L/kg |

| Half-life | 1.5 - 2 hours |

| Major Metabolism Pathway | Glucuronidation |

Safety Profile

Abacavir is generally well-tolerated; however, it is associated with hypersensitivity reactions in some patients, particularly those carrying the HLA-B*5701 allele. Symptoms can include fever, rash, gastrointestinal symptoms, and respiratory issues. Discontinuation of the drug typically leads to resolution of symptoms .

Adverse Events

A study involving 780 subjects reported that adverse events were largely mild to moderate. The most common were gastrointestinal disturbances and hypersensitivity reactions .

Clinical Efficacy

The effectiveness of this compound has been demonstrated in various clinical settings:

- Viral Load Reduction : In a longitudinal study, the proportion of patients achieving an HIV-1 RNA level below 50 copies/mL increased significantly from 44.6% at baseline to 90.8% after 24 months .

- CD4+ T-cell Count Improvement : The mean CD4+ T-cell count rose from 334.7 cells/mm³ at baseline to higher levels over time during treatment .

Case Studies

Several case studies highlight the practical application and outcomes associated with this compound:

- Pediatric Use : A case study on pediatric patients demonstrated that abacavir was effective in reducing viral loads and increasing CD4 counts, supporting its use in younger populations .

- Real-world Effectiveness : An observational study confirmed that patients treated with abacavir maintained viral suppression and had improved immune function over extended periods .

属性

IUPAC Name |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHSRBZIJNQHKT-FFKFEZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 77,000 mg/l @ 25 °C | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Like dideoxynucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine), the antiviral activity of abacavir appears to depend on intracellular conversion of the drug to a 5-triphosphate metabolite; thus, carbovir triphosphate (carbocyclic guanosine triphosphate) and not unchanged abacavir appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside antiviral agents and in the enzymatic pathways involved., Enzymatic conversion of abacavir to carbovir triphosphate appears to be complex and involves certain steps and enzymes that differ from those involved in the enzymatic conversion of dideoxynucleoside reverse transcriptase inhibitors. Abacavir is phosphorylated by adenosine phosphotransferase to abacavir monophosphate, which is converted to carbovir monophosphate by a cytosolic enzyme. Subsequently, carbovir monophosphate is phosphorylated by cellular kinases to carbovir triphosphate. Abacavir is not a substrate for enzymes (i.e., thymidine kinase, deoxycytidine kinase, adenosine kinase, mitochondrial deoxyguanosine kinase) known to phosphorylate other nucleoside analogs. Because phosphorylation of abacavir depends on cellular rather than viral enzymes, conversion of the drug to the active triphosphate derivative occurs in both virus-infected and uninfected cells. Carbovir triphosphate is a structural analog of deoxyguanosine-5-triphosphate (dGTP), the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activity of the drug, carbovir triphosphate appears to compete with deoxyguanosine-5-triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of carbovir triphosphate into the viral DNA chain instead of deoxyguanosine-5-triphosphate, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages., The complete mechanism(s) of antiviral activity of abacavir has not been fully elucidated. Following conversion to a pharmacologically active metabolite, abacavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). The drug, therefore, exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor. | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white solid | |

CAS No. |

188062-50-2, 2736655-48-2 | |

| Record name | Abacavir sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188062502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abacavir sulfate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2736655482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABACAVIR SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J220T4J9Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ABACAVIR SULFATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PPL256S5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does abacavir sulfate exert its anti-HIV activity?

A1: Abacavir sulfate is a prodrug that is metabolized to its active form, carbovir triphosphate. Carbovir triphosphate acts as a nucleoside reverse transcriptase inhibitor (NRTI) [, ]. It inhibits the HIV-1 reverse transcriptase enzyme by competing with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA chain. This incorporation leads to chain termination, effectively halting viral DNA synthesis and replication [, ].

Q2: What is the significance of the M184V mutation in HIV-1 reverse transcriptase concerning abacavir resistance?

A2: The M184V mutation in HIV-1 reverse transcriptase is a commonly observed mutation associated with resistance to abacavir and lamivudine []. This mutation reduces the efficiency of carbovir triphosphate incorporation during DNA synthesis, conferring resistance to the drug.

Q3: Are there differences in the antiviral activity of abacavir in plasma and cerebrospinal fluid?

A3: Research suggests that HIV-1 RNA responses and reverse transcriptase genotype can differ between cerebrospinal fluid and plasma in some individuals []. This highlights the importance of considering both compartments when evaluating treatment response.

Q4: What is the molecular formula and weight of abacavir sulfate?

A4: While the provided abstracts do not explicitly state the molecular formula and weight of abacavir sulfate, they indicate that Ziagen is the brand name for abacavir sulfate 300mg tablets []. Detailed chemical information can be found in drug information resources.

Q5: How does the structure of carbovir triphosphate, the active form of abacavir, contribute to its activity against HIV-1 reverse transcriptase?

A5: Carbovir triphosphate is a guanosine analog with a 2',3'-unsaturation in its carbocyclic deoxyribose ring []. This structural feature is crucial for its interaction with the HIV-1 reverse transcriptase enzyme and its chain termination activity.

Q6: Are there other nucleoside analogs with similar structures to abacavir that show activity against HIV?

A6: Yes, there are other nucleoside analogs with structural similarities to abacavir that exhibit anti-HIV activity. These include lamivudine (3TC), emtricitabine (FTC), and zidovudine (AZT) [, ]. These drugs share a similar mechanism of action as NRTIs but have variations in their structures that influence their potency, resistance profiles, and clinical applications.

Q7: Can abacavir be administered once daily, and does this impact its efficacy or safety?

A7: Studies have investigated the efficacy and safety of once-daily abacavir administration compared to twice-daily dosing [, ]. While once-daily dosing has shown comparable efficacy in some studies, there have been reports of a potentially increased risk of severe hypersensitivity reactions and diarrhea with this regimen [].

Q8: How is abacavir metabolized in the body?

A8: While the provided abstracts don't delve into the specifics of abacavir metabolism, they mention that it is a prodrug metabolized to its active form, carbovir triphosphate []. Detailed information about metabolic pathways can be found in drug information resources.

Q9: Has abacavir demonstrated efficacy in real-world clinical practice settings?

A10: Yes, data from the this compound Optimal Regimen and Resistance Observational (ZORRO) trial, a Phase IV study, suggest that abacavir-containing combination regimens demonstrate safety and efficacy profiles in clinical practice settings comparable to those observed in clinical trials [].

Q10: What are the implications of baseline resistance to abacavir in clinical trials?

A11: The presence of baseline resistance to abacavir in clinical trials can significantly impact study findings, potentially leading to an underestimation of a drug's true efficacy []. This highlights the importance of baseline resistance testing in clinical trials to ensure accurate assessments of treatment effects.

Q11: Is there cross-resistance between abacavir and other NRTIs?

A12: Yes, cross-resistance can occur between abacavir and other NRTIs, particularly those that select for the M184V mutation in HIV-1 reverse transcriptase, such as lamivudine [, ]. This means that resistance to one drug may confer resistance to the other, limiting treatment options.

Q12: Is there a genetic factor that can predict hypersensitivity reactions to abacavir?

A13: Yes, a strong association exists between the presence of the HLA-B*5701 allele and hypersensitivity reactions to abacavir [, ]. Testing for this allele is now standard practice before initiating abacavir therapy to minimize the risk of these potentially life-threatening reactions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。